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Compound of Interest

Compound Name: Vitravene

Cat. No.: B10832266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regulatory submission

process, mechanism of action, and key experimental data for Vitravene (fomivirsen), the first

antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration

(FDA). The included protocols are based on publicly available information from regulatory

documents and scientific publications.

Regulatory Submission and Approval
Vitravene was granted accelerated approval by the FDA on August 26, 1998, for the local

treatment of cytomegalovirus (CMV) retinitis in patients with Acquired Immunodeficiency

Syndrome (AIDS) who are intolerant of or have a contraindication to other treatments, or who

were insufficiently responsive to previous treatments.[1] The New Drug Application (NDA) 20-

961 was submitted by Isis Pharmaceuticals, Inc.[1][2]

The regulatory process for Vitravene involved a comprehensive review of preclinical and

clinical data. The FDA's review of the NDA included evaluations of the drug's chemistry,

pharmacology, toxicology, and clinical efficacy and safety.[2]

Below is a workflow diagram illustrating the key milestones in the regulatory submission and

approval process for Vitravene.
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Figure 1: Vitravene Regulatory Submission Workflow.
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Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[3] It functions as an antisense

inhibitor of human cytomegalovirus (HCMV) replication. The nucleotide sequence of fomivirsen

is complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2)

of HCMV. This region of the mRNA is responsible for encoding proteins that regulate viral gene

expression and are essential for the production of infectious CMV.[4]

By binding to the target mRNA, fomivirsen inhibits the synthesis of the IE2 protein, which in turn

halts the replication of the virus.[4] The signaling pathway for fomivirsen's mechanism of action

is depicted below.
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Figure 2: Fomivirsen Mechanism of Action.

Preclinical Data
In Vitro Antiviral Activity
Fomivirsen demonstrated potent and dose-dependent inhibition of CMV replication in various

cell lines. The 50% inhibitory concentration (IC50) was determined using plaque reduction

assays.

Cell Line Virus Strain IC50 (µM) Reference

Human Retinal

Pigment Epithelial

(RPE) Cells

HCMV AD169 0.03 - 0.2 [5]

Human Foreskin

Fibroblasts
HCMV AD169 ~0.1 [6]

MRC-5 Cells Clinical Isolates 0.03 - 0.2 [5]
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Animal Studies
Pharmacokinetic and toxicology studies were conducted in rabbits and monkeys. Following

intravitreal injection, fomivirsen was cleared from the vitreous with a half-life of approximately

55-62 hours in rabbits.[5]

Animal Model Parameter Value Reference

Rabbit Vitreous Half-life ~62 hours [5]

Monkey Retinal Half-life ~78 hours [7]

Clinical Data
Clinical trials demonstrated the efficacy of fomivirsen in delaying the progression of CMV

retinitis in AIDS patients.

Study Population Treatment Group
Median Time to
Progression

Reference

Newly Diagnosed

Peripheral CMV

Retinitis

Immediate Fomivirsen

(165 µg)
71 days [6][8]

Newly Diagnosed

Peripheral CMV

Retinitis

Deferred Treatment 13 days [6][8]

Relapsed CMV

Retinitis
Fomivirsen (330 µg) 91 days [5]

Experimental Protocols
The following are generalized protocols for key experiments based on methodologies

described in the available literature. These should be adapted and optimized for specific

laboratory conditions.

In Vitro Antiviral Activity: Plaque Reduction Assay
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This protocol is a general guide for determining the antiviral activity of fomivirsen against CMV

using a plaque reduction assay.

Materials:

Human fibroblast cell lines (e.g., MRC-5)

CMV laboratory strain (e.g., AD169) or clinical isolates

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

Fomivirsen stock solution

Overlay medium (e.g., medium with 0.5% methylcellulose or agarose)

Crystal violet staining solution

96-well plates

Protocol:

Seed human fibroblast cells into 96-well plates and grow to confluence.

Prepare serial dilutions of fomivirsen in cell culture medium.

Remove the growth medium from the cell monolayers and infect the cells with a

standardized amount of CMV.

After a 90-minute adsorption period, remove the virus inoculum.

Add the fomivirsen dilutions to the respective wells. Include a virus-only control (no drug) and

a cell-only control (no virus, no drug).

Overlay the cells with the overlay medium to restrict virus spread to adjacent cells.

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible

in the virus control wells.

Fix the cells with formalin and stain with crystal violet.
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Count the number of plaques in each well.

Calculate the 50% inhibitory concentration (IC50) by determining the fomivirsen

concentration that reduces the number of plaques by 50% compared to the virus control.

In Vivo Efficacy: Rabbit Model of CMV Retinitis
This protocol outlines a general procedure for evaluating the in vivo efficacy of fomivirsen in a

rabbit model of CMV retinitis.

Materials:

New Zealand White rabbits

CMV strain adapted for rabbit infectivity

Fomivirsen solution for injection

Anesthesia

Intravitreal injection supplies (30-gauge needles, microsyringes)

Ophthalmoscope

Tissue collection and processing reagents

Protocol:

Anesthetize the rabbits.

Induce CMV retinitis by intravitreal injection of the virus in one eye. The contralateral eye can

serve as a control.

Monitor the development of retinitis using ophthalmoscopy.

Once retinitis is established, administer fomivirsen via intravitreal injection into the infected

eye. Different dose levels should be tested. Control animals should receive a vehicle

injection.
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Monitor the progression or regression of retinitis at regular intervals using ophthalmoscopy

and fundus photography.

At the end of the study, euthanize the animals and enucleate the eyes.

Process the ocular tissues for virological and histological analysis to determine viral load and

the extent of retinal damage.

Cytotoxicity Assay
This protocol provides a general method for assessing the in vitro cytotoxicity of fomivirsen.

Materials:

Human retinal pigment epithelial (RPE) cells or other relevant cell lines

Cell culture medium

Fomivirsen stock solution

Cytotoxicity assay kit (e.g., MTT, LDH release, or neutral red uptake assay)

96-well plates

Protocol:

Seed the cells into 96-well plates and allow them to adhere overnight.

Prepare serial dilutions of fomivirsen in cell culture medium.

Remove the growth medium and add the fomivirsen dilutions to the cells. Include a vehicle

control (no drug) and a positive control for cytotoxicity.

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

Perform the cytotoxicity assay according to the manufacturer's instructions.

Measure the absorbance or fluorescence using a plate reader.
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Calculate the 50% cytotoxic concentration (CC50), which is the concentration of fomivirsen

that reduces cell viability by 50% compared to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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